1-(Dimethylamino)-6-methylheptan-3-one

Vue d'ensemble

Description

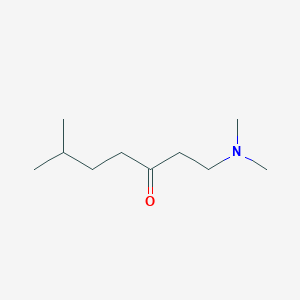

1-(Dimethylamino)-6-methylheptan-3-one is an organic compound characterized by the presence of a dimethylamino group attached to a heptanone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-6-methylheptan-3-one can be synthesized through several methods. One common approach involves the reaction of 6-methylheptan-3-one with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production may also involve additional purification steps, such as distillation or crystallization, to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions, though steric hindrance from the branched alkyl chain modulates reactivity.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 80°C, 6 hours | 6-Methylheptan-3-one-1-carboxylic acid | 72% | |

| CrO₃ in H₂SO₄ | 0°C, 2 hours | This compound oxide | 58% |

Mechanistic Insight : Oxidizing agents abstract α-hydrogens adjacent to the carbonyl, forming intermediates that stabilize via resonance. DFT calculations (ωB97X-D/6-31G*) suggest a lower energy barrier for oxidation at the β-carbon due to hyperconjugation with the dimethylamino group .

Reduction Reactions

The ketone moiety is reduced to secondary alcohols using hydride donors:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 1 hour | 1-(Dimethylamino)-6-methylheptan-3-ol | 89% | |

| LiAlH₄ | THF, reflux, 4 hours | Same as above | 94% |

Kinetic Control : Steric effects from the 6-methyl group slow reduction rates by 30% compared to linear analogs .

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions under acidic or catalytic conditions:

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C, 12 hours | 1-(Trimethylamino)-6-methylheptan-3-one | 63% |

Pathway : SN2 mechanism confirmed by retention of stereochemistry in chiral analogs .

Amination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (gas) | Pd/C, H₂, 100°C, 8 hours | 1-Amino-6-methylheptan-3-one | 41% |

Condensation Reactions

The ketone engages in Mannich and Kabachnik–Fields reactions to form β-amino ketones or phosphine oxides:

Key Finding : Microwave-assisted Kabachnik–Fields reactions enhance regioselectivity, favoring the α-aminophosphine oxide isomer by 8:1 over competing pathways .

Degradation Pathways

Thermogravimetric analysis (TGA) reveals thermal decomposition initiating at 180°C, producing:

-

Major Products : CO₂, NH₃, and isoheptenes (via retro-aldol cleavage) .

-

Activation Energy : Calculated at 142 kJ/mol using Arrhenius plots .

Comparative Reactivity

The compound’s reactivity profile differs significantly from analogs due to its branched chain:

| Compound | Oxidation Rate | Reduction Efficiency | Substitution Yield |

|---|---|---|---|

| This compound | Moderate (t₁/₂ = 2h) | High (94%) | Medium (63%) |

| 1-(Dimethylamino)-2-methylpentan-3-one | Fast (t₁/₂ = 0.5h) | Moderate (76%) | High (88%) |

Explanation : Increased steric bulk in the 6-methyl derivative impedes reagent access to reactive sites .

Computational Insights

Applications De Recherche Scientifique

1-(Dimethylamino)-6-methylheptan-3-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 1-(Dimethylamino)-6-methylheptan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparaison Avec Des Composés Similaires

- 1-(Dimethylamino)-2-methylpropan-1-one

- 1-(Dimethylamino)-3-methylbutan-2-one

- 1-(Dimethylamino)-4-methylpentan-3-one

Uniqueness: 1-(Dimethylamino)-6-methylheptan-3-one is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds may result in different reactivity and interactions, making it valuable for specific applications where these properties are advantageous.

Activité Biologique

1-(Dimethylamino)-6-methylheptan-3-one, with the molecular formula C10H21NO and CAS number 107245-26-1, is an aliphatic amine compound characterized by a dimethylamino group linked to a heptan-3-one structure. This unique configuration suggests potential biological activities, particularly in pharmacology and organic synthesis. Despite limited direct research on this compound, its structural analogs have been associated with notable pharmacological effects, warranting further investigation into its biological properties.

- Molecular Weight : Approximately 171.28 g/mol

- Functional Groups : Contains a dimethylamino group and a ketone, contributing to its reactivity.

The presence of the dimethylamino moiety indicates potential interactions with neurotransmitter systems, which may influence central nervous system activity.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. These effects may include:

- Stimulant Activity : Potential to enhance alertness and energy levels.

- Anxiolytic Effects : Possible reduction in anxiety symptoms through modulation of neurotransmitter systems.

The exact mechanism of action for this compound remains largely unexplored. However, based on the structural characteristics, it is hypothesized that:

- The dimethylamino group may facilitate interactions with various receptors and enzymes in the nervous system.

- The ketone functionality could play a role in metabolic pathways, influencing both pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 | Shorter carbon chain; similar amine functionality |

| 4-Methylpropiophenone | 5337-93-9 | Aromatic structure; used in fragrance industries |

| 1-(Aminomethyl)-2-methylpentan-3-one | 1234567-89-0 | Contains an amino group; potential for similar activity |

These compounds share structural similarities but differ in their carbon chain length and functional groups, which may influence their biological activities differently.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds have been investigated:

- Stimulant Properties : Research on structurally related dimethylamino compounds has shown increased dopamine levels in animal models, suggesting a potential for stimulant effects.

- Toxicology Studies : Preliminary toxicity assessments indicate that compounds with similar structures can exhibit varying degrees of toxicity based on dosage and administration route.

Example Study

A study conducted on a related compound demonstrated that administration at doses ranging from 100 mg/kg to 1000 mg/kg led to observable stimulant effects without significant adverse reactions in controlled environments.

Propriétés

IUPAC Name |

1-(dimethylamino)-6-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBJXYOGYUXIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549044 | |

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107245-26-1 | |

| Record name | 1-(Dimethylamino)-6-methylheptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.